2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine
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Overview
Description
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 4-position and a methoxy group linked to a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine typically involves the following steps:
Formation of 2,2-Dimethyl-1,3-dioxolane-4-methanol: This intermediate can be synthesized by the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether.
Methoxylation: The 2,2-dimethyl-1,3-dioxolane-4-methanol is then reacted with methanol to form the methoxy derivative.
Coupling with Pyridin-4-amine: The methoxy derivative is coupled with pyridin-4-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of the target compound.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Another related compound with similar structural features.
Uniqueness
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-4-amine is unique due to the presence of both the pyridine ring and the dioxolane moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridin-4-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2)15-7-9(16-11)6-14-10-5-8(12)3-4-13-10/h3-5,9H,6-7H2,1-2H3,(H2,12,13) |
InChI Key |
VGVARAVGVXKREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=CC(=C2)N)C |
Origin of Product |
United States |
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